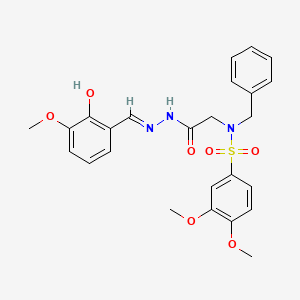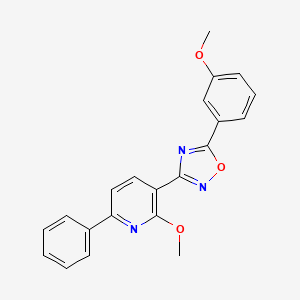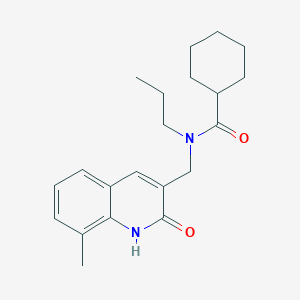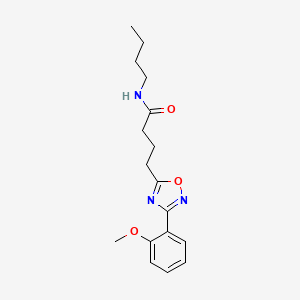
N-butyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as BODIPY, is a fluorescent dye that has been widely used in scientific research for various applications.
科学的研究の応用
BODIPY has been widely used in scientific research due to its fluorescent properties and high quantum yield. It has been used in various applications, including imaging of biological systems, tracking of cellular processes, and detection of biological molecules. BODIPY has been used to label proteins, lipids, and nucleic acids, allowing researchers to visualize their distribution and movement within cells. It has also been used to label organelles, such as mitochondria, and to track their movement within cells.
作用機序
The mechanism of action of BODIPY involves the absorption of light energy, which excites the molecule to a higher energy state. The molecule then emits light as it returns to its ground state, producing a fluorescent signal. The wavelength of the emitted light depends on the structure of the BODIPY molecule and the environment in which it is located.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of BODIPY used in experiments can affect cellular function, and caution should be exercised when interpreting results.
実験室実験の利点と制限
BODIPY has several advantages for lab experiments, including its high quantum yield, stability, and ease of use. It is also compatible with a wide range of imaging techniques, including confocal microscopy, fluorescence lifetime imaging microscopy (FLIM), and fluorescence resonance energy transfer (FRET). However, BODIPY has some limitations, including its relatively low photostability and sensitivity to pH changes.
将来の方向性
There are several future directions for the use of BODIPY in scientific research. One direction is the development of new BODIPY derivatives with improved properties, such as increased photostability and sensitivity to specific biological molecules. Another direction is the integration of BODIPY with other imaging techniques, such as super-resolution microscopy, to improve spatial resolution. Finally, BODIPY could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide complementary information about biological systems.
Conclusion:
In conclusion, BODIPY is a versatile fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has minimal biochemical and physiological effects on cells and tissues. BODIPY has several advantages for lab experiments, including its high quantum yield and compatibility with a wide range of imaging techniques. However, it also has some limitations, such as its relatively low photostability and sensitivity to pH changes. There are several future directions for the use of BODIPY in scientific research, including the development of new derivatives with improved properties and the integration with other imaging techniques.
合成法
The synthesis of BODIPY involves the reaction of an aldehyde with a primary amine in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with the BODIPY core, forming the final product. The synthesis of BODIPY is relatively simple and can be performed in a few steps, making it a popular choice for scientific research.
特性
IUPAC Name |
N-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-4-12-18-15(21)10-7-11-16-19-17(20-23-16)13-8-5-6-9-14(13)22-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIUIYSWBPZWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


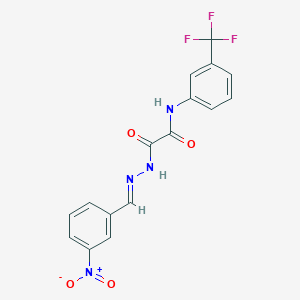
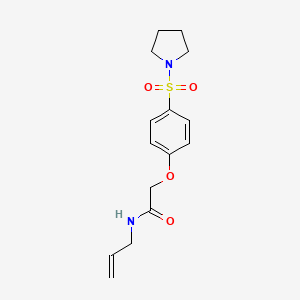
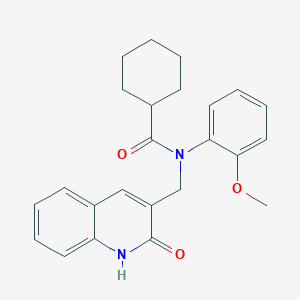

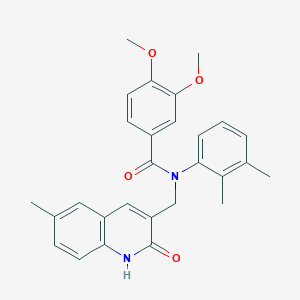



![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
